molecular formula C10H19NO B6613155 N-cycloheptylpropanamide CAS No. 544442-09-3

N-cycloheptylpropanamide

Cat. No.: B6613155
CAS No.: 544442-09-3
M. Wt: 169.26 g/mol
InChI Key: KAIUIWQRPAKXBG-UHFFFAOYSA-N
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Description

N-cycloheptylpropanamide is an organic compound with the molecular formula C10H19NO It is a derivative of propanamide, where the amide nitrogen is bonded to a cycloheptyl group

Scientific Research Applications

N-cycloheptylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptylpropanamide typically involves the reaction of cycloheptylamine with propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cycloheptylamine+Propanoyl chlorideThis compound+HCl\text{Cycloheptylamine} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cycloheptylamine+Propanoyl chloride→this compound+HCl

The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of propanoyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various N-substituted derivatives.

Mechanism of Action

The mechanism of action of N-cycloheptylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cycloheptyl group can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylpropanamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cyclopentylpropanamide: Contains a cyclopentyl group.

    N-cyclooctylpropanamide: Contains a cyclooctyl group.

Uniqueness

N-cycloheptylpropanamide is unique due to the size and flexibility of the cycloheptyl group, which can affect its chemical reactivity and interactions with biological molecules. This makes it distinct from its smaller or larger ring analogs.

Properties

IUPAC Name

N-cycloheptylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-10(12)11-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIUIWQRPAKXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312999
Record name N-Cycloheptylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544442-09-3
Record name N-Cycloheptylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544442-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cycloheptylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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